Journal Name:Progress in Energy and Combustion Science
Journal ISSN:0360-1285
IF:35.339
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/474/description#description
Year of Origin:0
Publisher:Elsevier BV
Number of Articles Per Year:35
Publishing Cycle:Bimonthly
OA or Not:Not
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-12 , DOI:
10.1021/acs.jpcc.3c02924
Owing to its exceptional chemical stability and proton conductivity, perfluorosulfonated ionomer (Nafion) is widely used as a polymer electrolyte in many electrochemical devices, such as chlor-alkali cells, fuel cells, and water electrolyzers. Herein, magnesiated perfluorosulfonated ionomer (Nafion-Mg)-based gel electrolytes swollen in magnesium bis(trifluoromethanesulfonyl)amide/triglyme (Mg(TFSA)2/G3) solutions were prepared, and their structures and electrochemical properties were investigated. Mg(TFSA)2/G3 solutions facilitate the expansion, connection, and integration of the ionic domains of the Nafion, subsequently causing drastic swelling. The prepared Nafion gel electrolytes swollen in a 0.5 M Mg(TFSA)2/G3 solution showed good ionic conductivity of 1.05 × 10–3 S cm–1 and a Mg-ion transference number of 0.40 at 80 °C. They also displayed reversible Mg deposition/dissolution behavior and an electrochemical window of +3.8 V vs Mg2+/Mg. To the best of our knowledge, this is the first study on the structural and electrochemical characterization of magnesium ion-exchanged Nafion swollen in a Mg(TFSA)2/glyme solution.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.jpcc.3c02471
The sluggishness of the O2 reduction reaction (ORR) is the most significant challenge to fuel cell commercialization. Cu-based ORR catalysts are promising non-precious metal alternatives to Pt. In this study, we synthesize four different Cu2+ complexes of tripeptides (Cu–GSHAmide, Cu–NCG, Cu–ECG, and Cu–QCG) and analyze the relationships between their electrocatalytic activities and physicochemical properties. Rotating ring-disk electrode experiments indicate that the catalytic current densities and selectivities vary widely as a function of pH and peptide identity. Through Fourier transform infrared spectroscopy, we describe the nature of the intermolecular forces between the peptides studied along with those of the corresponding Cu2+ complexes. This analysis allows us to quantify the degree of peptide aggregation in the ORR electrocatalysts. Combined with the Cu2+–peptide binding constants, we develop models that accurately predict how peptide aggregation dictates catalyst current density and selectivity for the four-electron reduction of O2 to water. These models indicate that Cu2+–peptide ORR electrocatalysts with relatively strong binding constants and weak peptide aggregation exhibit increased selectivity and enhanced kinetics. This central finding highlights an important set of design rules for the development of future high-performance Cu ORR electrocatalysts.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.jpcc.3c02644
This paper is aimed at studying the effect of Li cations on the thermal stability of concentrated solid solutions of molecular hydrogen in the Li2O·6SiO2-0.39H2 and Li2O·6SiO2-0.25H2 compounds synthesized at pressures of 7.5 and 6.6 GPa and a temperature of 280 °C. The decomposition of the solutions was examined by Raman scattering under isothermal annealing at 21–70 °C and by hot hydrogen desorption into a pre-evacuated volume at 0–97 °C. The activation energies Ea = (0.419 ± 0.019) and (0.411 ± 0.06) eV/H2 of hydrogen desorption from the near-surface layer of the samples with 0.39H2 and 0.25H2, respectively, determined by Raman spectroscopy were higher than Ea = (0.16 ± 0.02) eV/H2 previously determined for hydrogenated pure silica glass. This suggests the occurrence of a “Kubas” or similar interaction between the lithium cations and hydrogen molecules. The interaction leads to a large decay time constant of τ = 3220 s at room temperature compared to τ = 3 s for the hydrogen solutions in pure silica glass. The hot desorption showed that the diffusion activation energy was higher than 0.51 eV and also had a great impact on the stability of the hydrogen solutions in bulk lithium silicate glass, which additionally increased the decay time constants several times.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-10 , DOI:
10.1021/acs.jpcc.3c03035
Doping and alloying are effective strategies to improve the performance of metal nanoclusters, including photoluminescence and catalysis. The effect of doping on the electronic properties has been intensively investigated by experimental and theoretical methods, while the effect of foreign atoms on the mechanical properties of metal nanoclusters remains largely unknown. Here, we investigated the effect of silver alloying on the mechanical properties of rod-shaped gold nanoclusters by comparing the coherent vibrational dynamics of rod-shaped Au25 and AgxAu25–x (x ≤ 13). In both nanoclusters, we observed significant coherent vibrations in their transient absorption dynamics. The coherent vibrations exhibit a frequency of 0.9 THz and 0.65 THz for Au25 and AgxAu25–x (x ≤ 13), respectively, which are assigned to extension vibration modes of two rods. A detailed analysis of the coherent vibration indicates that the amplitude of the excited-state absorption is modulated in these two NCs. These results provide new insights into the photophysics of alloy metal nanoclusters.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.jpcc.3c02628
The high cost of a cathode oxygen reduction reaction (ORR) catalyst is the key technical bottleneck of developing the proton-exchange membrane fuel cell. The performance of the commonly studied ORR materials is hindered by unfavorable scaling relationships for binding energies of reaction intermediates. In this work, the density functional theory calculations are applied to explore the binding behaviors of ORR intermediates and catalytic mechanism on axially halogen-coordinated M–N–C catalysts (MN4Xn, M = Fe, Co, Ni; X = F, Cl, Br, I; n = 0–2). The results show that all MN4 can serve stably to avoid aggregation and dissolution. The favorable scaling relationship for ORR intermediates and matchless theoretical highest ORR activity at volcano peak unravel intrinsically why the M–N–C SACs hold a state-of-the-art place for ORR performance. The CoN4Cl and CoN4Br stand out with the ultralow ORR overpotential values of 0.25 and 0.26 V, respectively. Finally, a new intrinsic descriptor φ is proposed to appropriately describe the ORR activity of the non-axial-coordinated and axial-coordinated M–N–C catalysts. These findings reveal the intrinsic advantages of M–N–C SACs for ORR catalysis and rationally provide theoretical insights into designing advanced SAC materials.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-13 , DOI:
10.1021/acs.jpcc.3c02176
Superconducting properties of two bismuthide intermetallic compounds, RbBi2 and CsBi2, were studied by means of experimental measurements and ab initio calculations. We show that in both compounds, the superconductivity emerges from the pyrochlore Bi lattice and its formation is heavily influenced by relativistic effects. Based on our analysis of the effect of spin–orbit coupling on the electron–phonon coupling, we suggest a possible criterion for finding new superconducting materials by looking for structures featuring relativistically stabilized hypervalent networks of heavy p-block elements.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-11 , DOI:
10.1021/acs.jpcc.3c02885
Mitigating the most extreme potential effects of climate change due to fossil fuel burning requires unprecedented global carbon sequestration. The materials used for carbon capture must be renewable, economically feasible, abundant, and recyclable with the ability to recover the adsorbed gas. Carbon quantum dots (CQD) are evaluated as materials to decorate the interior pore space of model carbon surfaces to achieve selective carbon dioxide adsorption from gas mixtures. We used classical molecular dynamics (MD) simulation to evaluate the effect of CQD size and composition on the selectivity of CO2 relative to N2 and O2. The CQDs are modified either through nitrogen doping of the interior aromatic structure or functionalization of the edges with amine groups. CQDs show selective adsorption for CO2 relative to N2 and O2 in all cases. The magnitude of the selectivity is a function of CQD size and the amount of doping and functionalization. In this exploratory study, a maximum CO2:N2 selectivity of 4.3 and CO2:O2 selectivity of 3.1 were obtained on isolated CQDs at 300 K without structural optimization. This preliminary computational study sets the framework for optimizing the CQD atomic architecture on a CQD/AC adsorbent.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-14 , DOI:
10.1021/acs.jpcc.3c01350
Rare earths are important materials in various technologies such as catalysis and optoelectronics. Graphene oxide (GO) is a promising material for separation applications, including the isolation of lanthanides from complex mixtures. Previous works using fatty acid monolayers have demonstrated preferential heavy versus light lanthanide adsorption, which has been attributed to differences in lanthanide ion size. In this work, we used interfacial X-ray fluorescence measurements to reveal that GO thin films at the air/water interface have no lanthanide selectivity for dilute subphases. However, at high subphase concentrations, ∼8 times more Lu is adsorbed than La. By comparing the GO results with an ideal monolayer with a carboxylic acid headgroup, arachidic acid (AA), we demonstrate that the number of Lu ions adsorbed to GO is significantly higher than the number expected to compensate for the surface charge. Vibrational sum frequency generation (SFG) spectroscopy results on both GO thin films and AA monolayers reveal a red-shifted SFG signal in the OH region, which we attribute to partial dehydration of the adsorbed ions and carboxylic acid headgroups. Liquid surface X-ray reflectivity data show that the GO thin film structure does not significantly change between the very dilute and concentrated subphases. We speculate that the functional groups of both GO and AA facilitate cation dehydration, which is essential for ion adsorption. Heavy lanthanide Lu has stronger ion–ion correlations that can overcome the electrostatic repulsion between cations at higher concentrations compared to light lanthanide La, meaning GO and AA can exhibit apparent overcharge with Lu. Lastly, the layered structure of the GO films and reactive chemical nature of GO itself can accommodate ion adsorption.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-16 , DOI:
10.1021/acs.jpcc.3c04552
Reference 17 of the original article is not correct. The correct reference is Huang, B.; Lei, C.; Wei, C.; Zeng, G. Chlorinated volatile organic compounds (Cl-VOCs) in Environment - sources, potential human health impacts, and current remediation technologies. Environ. Int. 2014, 71, 118–138. We regret this error and apologize for any inconvenience caused. This article has not yet been cited by other publications.
Progress in Energy and Combustion Science ( IF 35.339 ) Pub Date: 2023-07-27 , DOI:
10.1021/acs.jpcc.3c02094
In ferroelectric-based photovoltaic materials, spontaneous polarization is expected to couple with the electronic and optical properties of the materials, and such materials have drawn attention as photovoltaic solar cells. Here, we utilize hybrid improper ferroelectricity to induce ferroelectric polarization in selected A-site layered and B-site rock-salt AA′BB′O6 double perovskites and propose an alternate route to design ferroelectric photovoltaic semiconductors. First-principles density functional theory calculations and ab initio molecular dynamics simulations are performed to investigate the optical, electronic, and ferroelectric properties. We consider RbLaMnWO6 and RbYMnWO6 as model systems to pursue this study. We identify that these materials are semiconductors with a minimalist forbidden energy gap (Eg) of 2.31 and 2.14 eV, respectively. This facilitates their absorption within the visible light region, thus enabling them to be exploited for optical device applications. The optical transition occurring in RbLaMnWO6 reveals the relationship between the absorption spectrum and its electronic structure. We notice a low ferroelectric switching barrier in the case of RbLaMnWO6, whereas a low band gap is espied in RbYMnWO6. To utilize the large visible spectra, we lower the band gap of RbYMnWO6 from 2.14 to 1.67 eV by strain engineering. Similar structural, electronic, and optical properties are obtained for A-site substitution (A = K, Na). Further, molecular dynamics simulations show a polarization switching occurring at a temperature (T) of ∼400 K in RbLaMnWO6. This, in turn, enhances the dielectric response of RbLaMnWO6 during switching and can be a potential candidate for designing optoelectronic materials where the structure–property relation can be controlled by electric field and/or temperature.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术1区 | ENERGY & FUELS 能源与燃料1区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
1.80 | 161 | Science Citation Index Science Citation Index Expanded | Not |
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